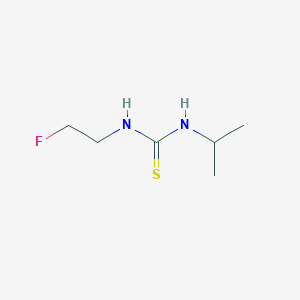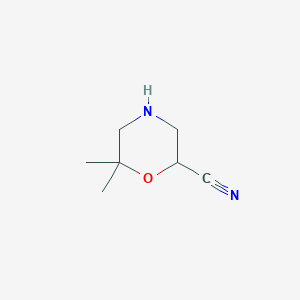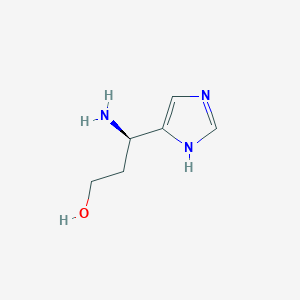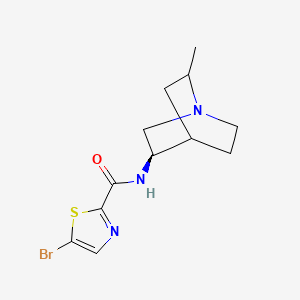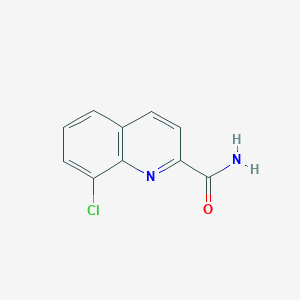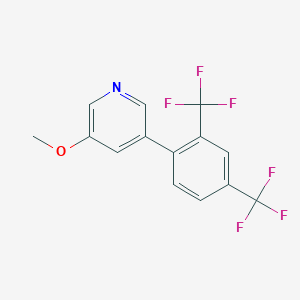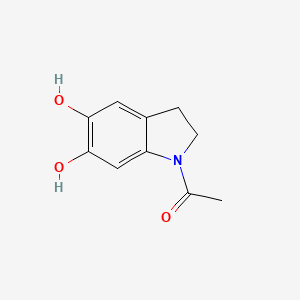
1-(5,6-Dihydroxyindolin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,6-Dihydroxyindolin-1-yl)ethanone is an organic compound with the molecular formula C10H11NO3 It is a derivative of indole, a significant heterocyclic system in natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5,6-Dihydroxyindolin-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of indole with ethanone under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve steps such as oxidation, reduction, and substitution to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(5,6-Dihydroxyindolin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The indole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., chlorine, bromine) and nitrating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted indole derivatives.
Scientific Research Applications
1-(5,6-Dihydroxyindolin-1-yl)ethanone has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indole derivatives.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5,6-Dihydroxyindolin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the indole ring play a crucial role in binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Uniqueness: 1-(5,6-Dihydroxyindolin-1-yl)ethanone is unique due to the presence of two hydroxyl groups on the indole ring, which confer distinct chemical and biological properties. This structural feature differentiates it from other indole derivatives and enhances its potential for various applications.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-(5,6-dihydroxy-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C10H11NO3/c1-6(12)11-3-2-7-4-9(13)10(14)5-8(7)11/h4-5,13-14H,2-3H2,1H3 |
InChI Key |
CYWOMRXRBHDDTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C21)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2,5-Dichlorophenyl)methylidene]piperidine](/img/structure/B13081038.png)

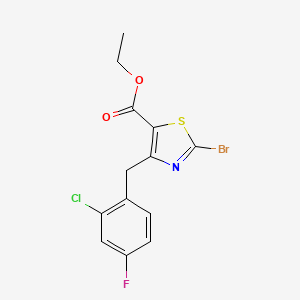
![tert-Butyl 6-cyano-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-1'-carboxylate](/img/structure/B13081054.png)
